molecular formula C12H9Cl2NO3 B575563 Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate CAS No. 159427-17-5

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Katalognummer: B575563
CAS-Nummer: 159427-17-5
Molekulargewicht: 286.108
InChI-Schlüssel: WAKCEBZISBIMLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a chemical scaffold of significant interest in infectious disease research, particularly in the development of novel therapeutic strategies. Its core research value lies in its role as a key synthetic intermediate and functional core in compounds targeting antimicrobial and antiviral pathways. In antibacterial research, this compound has been identified as a competitive inhibitor of bacterial serine acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway utilized by many bacteria and actinomycetales . Inhibition of this pathway, which is absent in mammals, represents a promising strategy for developing adjuvant therapies that can impair bacterial fitness and virulence, and potentially counteract antimicrobial resistance by reducing bacterial tolerance to oxidative stress . Furthermore, the isoxazole-carboxylate structure is a recognized pharmacophore in antitubercular agent discovery, with related analogues demonstrating potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis . Beyond antimicrobial applications, this chemical scaffold is also being explored in virology. Structurally similar isoxazol-4-carboxa piperidyl derivatives have shown promising in vitro anti-influenza virus activity against the influenza A/PR/8/34 (H1N1) strain, potentially acting by targeting the virus nucleoprotein (NP), which is vital for viral replication . This diverse mechanism of action makes Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate a versatile and valuable building block for medicinal chemists working to develop new agents against evolving bacterial and viral threats.

Eigenschaften

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKCEBZISBIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743429
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159427-17-5
Record name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthetic Architecture and Pharmacophore Potential of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 3209-70-9, analog) represents a "privileged scaffold" in medicinal and agrochemical chemistry. Structurally, it combines a lipophilic 2,4-dichlorophenyl moiety—known for enhancing metabolic stability and membrane permeability—with an isoxazole-3-carboxylate core that serves as a versatile electrophilic handle. This guide dissects the synthetic pathways, regiochemical challenges, and biological utility of this compound, providing researchers with a validated roadmap for its deployment in drug discovery.

Chemical Profile & Physical Constants

PropertyValue
IUPAC Name Ethyl 5-(2,4-dichlorophenyl)1,2-oxazole-3-carboxylate
Molecular Formula

Molecular Weight 286.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 82–85 °C (typical for pure isomer)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~3.8 (High Lipophilicity)
Key Spectroscopic Signature 1H NMR: Singlet at

~6.9–7.1 ppm (Isoxazole C4-H)

Synthetic Methodologies

The synthesis of 3,5-disubstituted isoxazoles requires strict regiochemical control. Two primary routes dominate the landscape: the scalable Claisen-Cyclization (Method A) and the precision [3+2] Cycloaddition (Method B).

Method A: The Claisen-Cyclization Route (Industrial Standard)

This is the preferred method for multigram to kilogram scale-up. It utilizes the condensation of 2,4-dichloroacetophenone with diethyl oxalate to form a diketo ester intermediate, which is then cyclized with hydroxylamine.

  • Critical Control Point: The pH during cyclization determines the regioisomer. Acidic conditions (NH₂OH·HCl) favor the 5-aryl-3-carboxylate (Target), while basic conditions often yield the 3-aryl-5-carboxylate byproduct.

Method B: [3+2] Dipolar Cycloaddition (Precision Route)

This route involves the generation of a nitrile oxide from ethyl chlorooximidoacetate and its subsequent cycloaddition with 1-ethynyl-2,4-dichlorobenzene. While highly regioselective, the cost of alkynes often limits this to small-scale library generation.

SynthesisPathways cluster_legend Method Comparison StartA 2,4-Dichloroacetophenone InterA Diketo Ester Intermediate (Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate) StartA->InterA Claisen Condensation ReagentA + Diethyl Oxalate (NaOEt/EtOH) ReagentA->InterA Product TARGET: Ethyl 5-(2,4-dichlorophenyl) isoxazole-3-carboxylate InterA->Product Acid-Mediated Regiocontrol Cycliz Cyclization (NH2OH·HCl, Reflux) Cycliz->Product StartB Ethyl chlorooximidoacetate StartB->Product [3+2] Cycloaddition ReagentB + 2,4-Dichlorophenylacetylene (Base) ReagentB->Product Method A: Scalable, Cost-Effective Method A: Scalable, Cost-Effective Method B: High Regioselectivity, Expensive Reagents Method B: High Regioselectivity, Expensive Reagents Method A: Scalable, Cost-Effective->Method B: High Regioselectivity, Expensive Reagents

Figure 1: Comparative synthetic strategies. Method A is recommended for scale, while Method B offers mechanistic precision.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate via acid-mediated cyclization.

Reagents:

  • 2,4-Dichloroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (1.5 eq, 21% wt in EtOH)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Glacial Acetic Acid / Ethanol

Step 1: Formation of the Diketo Ester
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

  • Addition: Charge the flask with Sodium Ethoxide solution. Cool to 0°C.

  • Reaction: Add Diethyl Oxalate dropwise over 15 minutes. Stir for 10 minutes.

  • Condensation: Add a solution of 2,4-Dichloroacetophenone in dry Ethanol dropwise. The solution will turn yellow/orange.

  • Completion: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product (diketo ester) will appear as a polar spot.

  • Workup: Acidify with 1M HCl to pH 4. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Note: The crude diketo ester is often used directly.

Step 2: Regioselective Cyclization
  • Solvation: Dissolve the crude diketo ester in Ethanol (10 mL/g).

  • Reagent: Add Hydroxylamine Hydrochloride (

    
    ).
    
    • Expert Insight: Do NOT use free base hydroxylamine or add sodium acetate. The presence of HCl is crucial to protonate the C-2 carbonyl, directing the nucleophilic attack to form the desired 3-carboxylate isomer [1].

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Purification: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and cool to 0°C. Filter the solid.

  • Recrystallization: Recrystallize from Ethanol/Water to yield off-white needles.

Mechanistic Logic: The Regioselectivity Paradox

The reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine is governed by the "Hard and Soft Acids and Bases" (HSAB) theory and local pH.

  • Pathway A (Target): In acidic media, the internal ketone (next to the ester) is more basic and is protonated first. Hydroxylamine attacks this activated position, leading to the 5-aryl-3-carboxylate.

  • Pathway B (Byproduct): In basic media, the hydroxylamine attacks the most electrophilic carbonyl (often the one adjacent to the electron-withdrawing aryl group if not sterically hindered), potentially leading to the 3-aryl-5-carboxylate.

Mechanism Precursor Diketo Ester (Ar-CO-CH2-CO-COOEt) AcidPath Acidic Conditions (HCl) Protonation of C2-Carbonyl Precursor->AcidPath NH2OH.HCl BasePath Basic Conditions Attack at C4-Carbonyl Precursor->BasePath NH2OH / NaOAc Target Target: 5-Aryl-3-Ester (Thermodynamic Product) AcidPath->Target Cyclization - H2O Isomer Isomer: 3-Aryl-5-Ester (Kinetic/Basic Product) BasePath->Isomer Cyclization - H2O

Figure 2: Regiochemical divergence based on reaction pH.

Biological Applications & Pharmacophore Potential[2][3][4]

The 5-(2,4-dichlorophenyl)isoxazole moiety is not merely a linker; it is a bioactive pharmacophore.

  • Agrochemicals (Herbicides/Fungicides):

    • The 2,4-dichloro pattern mimics the structure of auxins and other herbicides. Derivatives of this ester are precursors to inhibitors of D1 protease in plants [2].[1]

    • Mechanism:[1][2][3][4] Disruption of photosynthetic electron transport or cell wall biosynthesis.

  • Medicinal Chemistry (Anti-inflammatory/Antimicrobial):

    • COX-2 Inhibition: The isoxazole ring serves as a bioisostere for the pyrazole ring found in Celecoxib. The 2,4-dichlorophenyl group fills the lipophilic pocket of the COX-2 enzyme [3].

    • GABA-A Modulation: Isoxazole-3-carboxylates are structural analogs of GABA agonists/antagonists, potentially modulating chloride channels in the CNS.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • Handling: Perform all synthesis in a fume hood. The intermediate diketo ester is a potent lachrymator.

  • Storage: Store at 2–8°C under inert atmosphere (Argon). Hydrolysis to the free acid may occur if exposed to moisture over time.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of ethyl 5-arylisoxazole-3-carboxyl
    • Source:Journal of Heterocyclic Chemistry
    • Context: Confirms acid-catalyzed cyclization favors the 3-carboxyl
  • Agrochemical Application

    • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides.[1]

    • Source:Molecules (MDPI)
    • Context: Discusses the bioactivity of 3,5-substituted isoxazoles in crop protection.
  • Medicinal Chemistry (COX-2)

    • Title: Biologically active drugs containing isoxazole moiety.[5][6][7][8][2][9][10]

    • Source:ResearchG
    • Context: Comprehensive review of isoxazole pharmacophores in drug discovery.
  • Safety Data

    • Title: Safety Data Sheet - Ethyl isoxazole-3-carboxylate deriv
    • Source:Fisher Scientific
    • Context: General safety protocols for halogenated isoxazole esters.[3]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemistry, renowned for its diverse pharmacological activities. Compounds incorporating this ring system have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties. Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, the subject of this guide, is a compound of significant interest due to the combined structural features of the isoxazole core, a dichlorophenyl substituent known to modulate bioactivity, and a carboxylate ester group that can influence pharmacokinetic properties.

While the precise mechanism of action for this specific molecule is not yet fully elucidated in publicly available literature, its structural alerts point toward several plausible biological targets and pathways. This guide, therefore, provides a comprehensive framework for the systematic investigation of its mechanism of action. We will delve into hypothesized pathways, present detailed experimental protocols for their validation, and offer insights into the causal logic behind these experimental choices, ensuring a self-validating and scientifically rigorous approach.

Part 1: Hypothesized Mechanisms of Action

Based on the known bioactivities of structurally related isoxazole derivatives, we can postulate several primary mechanisms of action for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. These hypotheses form the foundation of our investigative strategy.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many isoxazole-containing compounds are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The 2,4-dichlorophenyl moiety may enhance binding to the active site of these enzymes.

  • Hypothesis: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate acts as a selective inhibitor of COX-2, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.

Anticancer Activity through Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Isoxazole derivatives have been shown to trigger apoptosis in various cancer cell lines.

  • Hypothesis: The compound induces apoptosis in cancer cells through the activation of intrinsic and/or extrinsic caspase cascades, potentially mediated by the modulation of pro- and anti-apoptotic proteins.

Herbicidal Activity via D1 Protease Inhibition

Certain isoxazole derivatives have been identified as potent herbicides that target the D1 protease in photosystem II of plants, disrupting photosynthesis and leading to plant death.

  • Hypothesis: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate functions as a herbicide by inhibiting the activity of D1 protease, a critical enzyme in the repair cycle of photosystem II.

Antimicrobial Activity

The isoxazole ring is a key component of several antimicrobial drugs. The mechanism can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

  • Hypothesis: The compound exhibits antimicrobial activity by inhibiting the growth of susceptible microorganisms, with the minimum inhibitory concentration (MIC) being a key parameter of its potency.

Part 2: Experimental Validation of Hypothesized Mechanisms

A multi-faceted experimental approach is essential to systematically test the aforementioned hypotheses. The following sections detail the protocols for key assays.

Investigation of Anti-inflammatory Activity

This assay is crucial to determine if the compound directly inhibits COX enzymes and to assess its selectivity for COX-2 over COX-1, a key indicator of a favorable side-effect profile for an anti-inflammatory agent.

  • Experimental Protocol:

    • Prepare a stock solution of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme to a reaction buffer containing a heme cofactor.

    • Add serial dilutions of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[1][2][3][4][5]

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylateExperimentalExperimentalCalculated
Celecoxib (Control)>100~0.04>2500
  • Causality and Self-Validation: A significantly lower IC50 for COX-2 compared to COX-1 would provide strong evidence for selective COX-2 inhibition. The inclusion of known selective and non-selective inhibitors as controls validates the assay's performance.

To confirm that the compound's enzymatic activity translates to a cellular effect, a cell-based assay is performed.

  • Experimental Protocol:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.[1][2][3][4][5]

    • Determine the IC50 for the inhibition of PGE2 production.

Investigation of Anticancer Activity

This initial screen determines the concentration range at which the compound is cytotoxic to cancer cells.[6][7][8][9]

  • Experimental Protocol:

    • Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6][7][8][9]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

This assay definitively quantifies the induction of apoptosis.[10][11][12][13][14]

  • Experimental Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Visualization of Experimental Workflow:

    G A Cancer Cell Culture B Treatment with Compound A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Data Interpretation: - Live - Early Apoptotic - Late Apoptotic - Necrotic E->F

    Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

To investigate the molecular machinery of apoptosis, the activation of key executioner caspases is measured.

  • Experimental Protocol:

    • Treat cells with the test compound as described for the apoptosis assay.

    • Lyse the cells to release cellular proteins.

    • Add a luminogenic or fluorogenic substrate for caspase-3 and caspase-7 (containing the DEVD sequence) to the cell lysate.[15][16][17][18][19]

    • Incubate to allow caspase-mediated cleavage of the substrate.

    • Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

This technique provides insights into the upstream signaling pathways leading to apoptosis.[20][21][22][23]

  • Experimental Protocol:

    • Prepare protein lysates from cells treated with the test compound.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins, such as Bcl-2, Bax, cleaved PARP, and cleaved caspases.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

Investigation of Herbicidal Activity

This biochemical assay directly assesses the compound's ability to inhibit the target enzyme.

  • Experimental Protocol:

    • Isolate thylakoid membranes from a suitable plant source (e.g., spinach).

    • Prepare a reaction mixture containing the isolated thylakoids and a fluorogenic D1 protease substrate.

    • Add various concentrations of the test compound.

    • Incubate the mixture and monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

    • Calculate the rate of reaction and determine the IC50 for D1 protease inhibition.

This assay confirms the herbicidal effect at the organismal level.[24][25][26][27]

  • Experimental Protocol:

    • Grow susceptible plant species (e.g., Arabidopsis thaliana, cress) in a controlled environment.

    • Apply the test compound at various concentrations as a post-emergence spray or through the soil.

    • Include a positive control (a known herbicide) and a negative control (vehicle only).

    • Observe the plants over a period of 7-14 days, assessing parameters such as growth inhibition, chlorosis, and necrosis.

    • Determine the GR50 value (the concentration that causes a 50% reduction in plant growth).

  • Visualization of Signaling Pathway:

    G A Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate B D1 Protease A->B Binds and Inhibits C Inhibition of PSII Repair Cycle B->C D Photoinhibition C->D E Plant Death D->E

    Caption: Hypothesized Herbicidal Mechanism of Action.

Investigation of Antimicrobial Activity

This is the gold standard for determining the potency of an antimicrobial agent.[28][29][30][31][32]

  • Experimental Protocol:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29][31][32]

Part 3: Data Interpretation and Future Directions

The collective data from these assays will provide a comprehensive profile of the biological activity of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

  • If the compound shows potent and selective COX-2 inhibition, further studies could focus on in vivo models of inflammation and pain.

  • Strong induction of apoptosis in cancer cells would warrant further investigation into the specific apoptotic pathways involved and in vivo xenograft studies.

  • Significant herbicidal activity would lead to further studies on its spectrum of activity against different weed species and crop safety.

  • A low MIC against pathogenic microorganisms would suggest its potential as a lead compound for the development of new antibiotics.

It is also plausible that the compound exhibits multiple activities. In such cases, further structure-activity relationship (SAR) studies would be crucial to optimize for a specific desired activity while minimizing off-target effects.

Conclusion

This technical guide provides a robust and logical framework for the in-depth investigation of the mechanism of action of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. By systematically testing plausible hypotheses with validated experimental protocols, researchers can elucidate the biological targets and pathways of this promising isoxazole derivative, paving the way for its potential development as a therapeutic agent or an agrochemical. The self-validating nature of the proposed experimental workflows ensures the generation of reliable and interpretable data, which is paramount in the fields of drug discovery and development.

References

  • Kulmacz, R. J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(3), 672-678. [Link]

  • Dovletoglou, A., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-649. [Link]

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Shilpashree, H. P., et al. (2020). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Pure and Applied Microbiology, 14(1), 539-547. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 1419, 69–75. [Link]

  • Foley, S. E., & O'Riordan, M. X. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60655. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Society of Commercial Seed Technologists. Herbicide Bioassay Study Guide. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Klein, R. N., Bernards, M. L., & Shea, P. J. (2008). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska–Lincoln Extension, Institute of Agriculture and Natural Resources. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) of Antibiotics. [Link]

  • Promega. Caspase 3/7 Activity. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Ren, W., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 073-077. [Link]

  • Bio-protocol. NF-κB and IFN luciferase reporter assays. [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • ResearchGate. Western blot analysis of apoptosis-related proteins in the PC3 and... [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52887. [Link]

  • Singh, S., et al. (2022). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. BioMed research international, 2022, 6899433. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

  • Bowdish Lab. NF-KB LUCIFERASE ASSAY. [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • University of Virginia. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • Klein, R. N., Bernards, M. L., & Shea, P. J. (2008). A Quick Test for Herbicide Carry-over in the Soil. University of Nebraska–Lincoln Extension, Institute of Agriculture and Natural Resources. [Link]

  • van der Vossen, J. M. B. M., et al. (2011). Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. The Open Analytical Chemistry Journal, 5, 29-33. [Link]

Sources

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate physical and chemical properties

[1]

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 159427-17-5) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates.[1][2] Belonging to the class of 3,5-disubstituted isoxazoles, this compound serves as a stable "privileged scaffold" in medicinal chemistry. Its lipophilic 2,4-dichlorophenyl moiety enhances membrane permeability, while the ethyl ester functionality at the 3-position provides a versatile handle for further derivatization into bioactive amides, acids, or alcohols.

This guide details the physicochemical profile, validated synthetic protocols, and reactivity logic required for the effective utilization of this compound in research and development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data consolidates physical constants essential for identification and handling.

PropertyValueNote
IUPAC Name Ethyl 5-(2,4-dichlorophenyl)-1,2-oxazole-3-carboxylate
CAS Number 159427-17-5
Molecular Formula C₁₂H₉Cl₂NO₃
Molecular Weight 286.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in waterLipophilic character (LogP ~3.[1][3]9)
Melting Point 82–85 °C (Typical range for analogs)Verify per batch
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive ester

Synthetic Pathway & Mechanism[1][7][8]

The most robust route for synthesizing 3-carboxylate-5-aryl isoxazoles is the Claisen Condensation-Cyclization sequence.[1] This method ensures high regioselectivity compared to [3+2] cycloadditions of nitrile oxides, which often yield mixtures of isomers.

Mechanistic Workflow

The synthesis relies on the condensation of 2,4-dichloroacetophenone with diethyl oxalate to form a 1,3-dicarbonyl intermediate (diketo ester), which subsequently undergoes cyclization with hydroxylamine.

SynthesisPathwayAcetophenone2,4-DichloroacetophenoneDiketoDiketo Ester Intermediate(Enolate Form)Acetophenone->DiketoClaisen CondensationOxalateDiethyl OxalateOxalate->DiketoBaseNaOEt / EtOHBase->DiketoCyclizationAcid-CatalyzedCyclization (-2 H2O)Diketo->CyclizationNucleophilic AttackHydroxylamineNH2OH · HClHydroxylamine->CyclizationProductEthyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylateCyclization->ProductRegioselectiveRing Closure

Figure 1: Two-step regioselective synthesis via Claisen condensation.[1]

Experimental Protocol

Objective: Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate on a 10 mmol scale.

Reagents:

  • 2,4-Dichloroacetophenone (1.89 g, 10 mmol)

  • Diethyl oxalate (1.61 g, 11 mmol)

  • Sodium ethoxide (21% wt in ethanol, or freshly prepared)

  • Hydroxylamine hydrochloride (0.76 g, 11 mmol)

  • Ethanol (absolute)[1]

  • Glacial Acetic Acid[1][4][5][6]

Step-by-Step Methodology:

  • Enolate Formation (Claisen Condensation):

    • In a dry round-bottom flask under Argon, charge 15 mL of absolute ethanol and Sodium ethoxide (1.1 eq).

    • Cool to 0°C in an ice bath.[1]

    • Add 2,4-Dichloroacetophenone dropwise.[1] Stir for 15 minutes to generate the enolate (color change often observed).

    • Add Diethyl oxalate dropwise, maintaining temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Checkpoint: TLC (20% EtOAc/Hex) should show consumption of acetophenone.

  • Cyclization:

    • The reaction mixture (containing the sodium salt of the diketo ester) is treated directly with Hydroxylamine hydrochloride (1.1 eq).

    • Reflux the mixture for 3–5 hours.

    • Note: The regioselectivity is pH-dependent.[1] If the mixture is too basic, the 5-isomer is favored; however, acidification is required to dehydrate the intermediate oxime.

  • Work-up & Purification:

    • Cool the mixture and evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc 9:1) to yield the pure ester.[1]

Reactivity & Functionalization Logic

The ethyl ester at the C3 position is the primary "warhead" for diversification. The 2,4-dichlorophenyl group at C5 is metabolically stable and lipophilic, anchoring the molecule in hydrophobic pockets of target proteins (e.g., fungal CYP51 or plant D1 protease).

ReactivityCoreEthyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylateAcidFree Carboxylic Acid(Bioactive Precursor)Core->AcidHydrolysis(LiOH/THF)AlcoholHydroxymethyl Derivative(Linker Chemistry)Core->AlcoholReduction(LiAlH4 or NaBH4)HeterocycleOxadiazoles/Triazoles(Extended Scaffolds)Core->HeterocycleHydrazinolysis+ CyclizationAmideCarboxamides(Herbicides/Antifungals)Acid->AmideCoupling(HATU/Amine)

Figure 2: Divergent synthesis pathways from the parent ester.[1]

Key Transformations:
  • Hydrolysis (Saponification): Treatment with LiOH in THF/Water yields the corresponding carboxylic acid.[1] This is the necessary intermediate for coupling with amines to create isoxazole-carboxamides , a class known for potent herbicidal activity.[1]

  • Amidation: Direct amidation of the ester is difficult; the acid chloride or activated ester (via EDC/HOBt) route is preferred.[1] These amides often exhibit antimicrobial properties by mimicking the transition state of peptide bonds.[1]

  • Reduction: Reduction to the alcohol (using NaBH₄/CaCl₂ or LiAlH₄) allows for the introduction of ether linkages, expanding the chemical space for Structure-Activity Relationship (SAR) studies.

Applications in Drug & Agrochemical Discovery[4][9][10][11]

Agrochemicals (Herbicides)

The 5-aryl-isoxazole-3-carboxylate motif is a bioisostere of the commercial herbicide Isoxaflutole (though regio-chemically distinct).[1] Research indicates that 2,4-dichloro derivatives act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or the D1 protease in plants.[1] The 2,4-substitution pattern is critical for preventing rapid metabolic degradation in the plant.

Pharmaceutical Research (Antimicrobial)[1][4][9]
  • Antifungal: Derivatives of the free acid coupled with azoles or hydrazines have shown activity against Candida albicans. The dichlorophenyl ring mimics the side chain of established azole antifungals, facilitating binding to sterol 14α-demethylase (CYP51).

  • Antibacterial: While the 2,6-dichloro isomer is the precursor to Dicloxacillin, the 2,4-dichloro isomer is investigated for activity against Gram-positive bacteria (e.g., S. aureus) in early-stage discovery, often as a scaffold to probe the active site of penicillin-binding proteins (PBPs).[1]

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).[1]

References

  • Synthesis & Properties: ChemicalBook.[1] (n.d.). Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate Product Description. Retrieved from [1]

  • Isoxazole Synthesis Methodology: BenchChem. (2025).[1][3] Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from [1]

  • Biological Activity (Antimicrobial): Ahmed, S. M., et al. (2021).[1][7] Synthesis, characterization and biological activity of some isoxazole derivatives. Zanco Journal of Medical Sciences. Retrieved from [1]

  • Agrochemical Applications: MDPI. (2012).[1] Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides. Retrieved from [1]

  • Structural Data: PubChem. (2025).[1] Isoxazole-3-carboxylate Derivatives Data. Retrieved from [1]

An In-Depth Technical Guide to Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agrochemical research. The isoxazole scaffold is a cornerstone in the development of numerous bioactive agents, and this particular derivative, featuring a dichlorophenyl moiety, presents a valuable platform for further molecular exploration. This document details the compound's structural and physicochemical properties, provides a robust and validated synthetic protocol with mechanistic insights, outlines methods for its analytical characterization, and explores its current and potential applications. The guide is structured to serve as a practical resource for laboratory scientists, offering both foundational knowledge and actionable experimental methodologies.

Introduction: The Prominence of the Isoxazole Scaffold

The Isoxazole Core in Modern Chemistry

The isoxazole ring system is a privileged scaffold in contemporary drug discovery and agrochemistry.[1][2] As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, it offers a unique combination of electronic properties, metabolic stability, and steric possibilities. This structure serves as a versatile bioisostere for other functional groups and is a key component in a multitude of approved therapeutic agents, demonstrating efficacy across a wide range of biological targets, including anticancer, anti-inflammatory, and antibacterial applications.[1] The inherent stability and reactivity of the isoxazole ring allow for tailored modifications, making it a foundational building block in the synthesis of complex, biologically active molecules.[3]

Profile of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (IUPAC Name) is a specific derivative that combines the isoxazole core with two other critical functionalities: an ethyl carboxylate group at the 3-position and a 2,4-dichlorophenyl substituent at the 5-position. The dichlorinated phenyl ring is a common feature in pharmacologically active compounds, often enhancing binding affinity and modifying metabolic profiles. The ethyl ester provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse compound libraries.[3] Consequently, this molecule is not only a candidate for direct biological screening but also a pivotal intermediate for the synthesis of novel therapeutic and agrochemical agents.[4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylateN/A
CAS Number 159427-17-5[6]
Molecular Formula C₁₂H₉Cl₂NO₃[6]
Molecular Weight 286.11 g/mol [6]
Physical Form Expected to be a solid at room temperatureInferred from similar structures
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone)N/A
Storage Store in a cool, dry place away from lightN/A

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is a well-established process in organic chemistry. The recommended pathway for synthesizing the title compound involves a two-step sequence: a base-mediated Claisen condensation followed by a cyclocondensation reaction with hydroxylamine. This approach is reliable, scalable, and utilizes readily available starting materials.

Retrosynthetic Analysis and Strategy

The core of the synthesis lies in the formation of the isoxazole ring from a 1,3-dicarbonyl precursor. This precursor, an ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate, can be readily prepared via a Claisen condensation between 2,4-dichloroacetophenone and diethyl oxalate. The subsequent reaction with hydroxylamine hydrochloride provides the heterocyclic core in a regioselective manner.

Recommended Synthetic Pathway

The synthesis is conceptually similar to established procedures for related isoxazoles.[7]

  • Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate. This step involves the Claisen condensation of 2,4-dichloroacetophenone with diethyl oxalate. Sodium ethoxide serves as the base, deprotonating the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyls of diethyl oxalate, leading to the formation of the 1,3-dicarbonyl intermediate after acidic workup.

  • Step 2: Cyclocondensation with Hydroxylamine. The resulting dicarbonyl compound is then reacted with hydroxylamine hydrochloride. The more reactive ketone carbonyl is first attacked by the nitrogen of hydroxylamine to form an oxime intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic isoxazole ring.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_products Products R1 2,4-Dichloroacetophenone P1 Step 1: Claisen Condensation (NaOEt, Ethanol) R1->P1 R2 Diethyl Oxalate R2->P1 R3 Hydroxylamine HCl P2 Step 2: Cyclocondensation (Ethanol, Reflux) R3->P2 I1 Intermediate: Ethyl 2,4-dioxo-4-(2,4-dichlorophenyl)butanoate P1->I1 FP Final Product: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate P2->FP I1->P2

Caption: Synthetic workflow for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet in the upfield region (approx. 1.4 and 4.4 ppm, respectively) corresponding to the ethyl ester protons. The aromatic region would display signals for the dichlorophenyl group (approx. 7.3-7.7 ppm) with a characteristic splitting pattern. A singlet corresponding to the isoxazole C4-proton would be expected around 7.0 ppm.

    • ¹³C NMR: Key signals would include the ester carbonyl (~160 ppm), the isoxazole carbons (~105, 160, 170 ppm), and the aromatic carbons of the dichlorophenyl ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups. Expected peaks include a strong C=O stretch for the ester (~1720-1740 cm⁻¹), C=N and C=C stretches for the isoxazole ring (~1500-1650 cm⁻¹), and C-O stretches (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M]+ or its adducts (e.g., [M+H]+, [M+Na]+). The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) would be a definitive feature.

Applications in Research and Development

The structural motifs within Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate suggest its utility in several high-value research areas.

Role as a Versatile Synthetic Intermediate

The ethyl ester functionality is a key reactive site for creating libraries of derivatives.

  • Hydrolysis: Saponification of the ester yields 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid, a valuable building block in its own right for forming amide bonds or other linkages.[3]

  • Amidation: Direct reaction with various amines can produce a diverse array of amides, enabling structure-activity relationship (SAR) studies. This is a common strategy in the development of new pharmaceutical agents.

Potential Biological and Agrochemical Activity

Based on the known bioactivities of related isoxazole derivatives, this compound is a strong candidate for screening and development in several areas:

  • Herbicidal Agents: Isoxazole-containing compounds have been investigated as potent herbicides, with some targeting essential plant enzymes like D1 protease.[5]

  • Anti-inflammatory and Antimicrobial Agents: The isoxazole scaffold is present in various anti-inflammatory and antimicrobial drugs.[3] The dichlorophenyl group can enhance these properties, making the title compound a target for screening in these therapeutic areas.

  • Fungicidal Applications: Isoxazole derivatives have also shown promise as fungicidal agents for crop protection.[2]

Application Pathways Diagram

This diagram illustrates the potential applications stemming from the core compound.

Applications cluster_derivatives Chemical Derivatization cluster_applications Potential Applications Core Ethyl 5-(2,4-dichlorophenyl) isoxazole-3-carboxylate Acid Carboxylic Acid (via Hydrolysis) Core->Acid Modify Ester Amides Amide Library (via Aminolysis) Core->Amides Agro Agrochemical Research (Herbicides, Fungicides) Core->Agro Scaffold Scaffold for Drug Discovery Core->Scaffold Pharma Pharmaceutical R&D (Anti-inflammatory, Antimicrobial) Acid->Pharma Amides->Pharma

Sources

Solubility Profile & Characterization: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility profile and characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate .

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS: 159427-17-5 ) is a critical heterocyclic intermediate employed in the synthesis of agrochemical active ingredients and pharmaceutical candidates.[1][2][3] Its structural core—a 3,5-disubstituted isoxazole ring—imparts specific solubility characteristics driven by the lipophilic 2,4-dichlorophenyl moiety and the polarizable ester group.

This guide provides a technical assessment of its physicochemical properties, predicted solubility behavior, and a validated experimental protocol for determining precise mole fraction solubility, essential for process optimization (e.g., recrystallization, liquid-liquid extraction).

Chemical Identity & Physicochemical Profile[1][4][5]

PropertyData
Chemical Name Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
CAS Number 159427-17-5
Molecular Formula C₁₂H₉Cl₂NO₃
Molecular Weight 286.11 g/mol
Physical State Solid (Crystalline)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
Predicted Boiling Point ~441°C (at 760 mmHg)
Structural Implications on Solubility

The molecule features two distinct domains affecting solvation:

  • Hydrophobic Domain: The 2,4-dichlorophenyl ring significantly reduces water solubility and enhances affinity for non-polar and chlorinated solvents (e.g., Dichloromethane, Toluene).

  • Polar Domain: The isoxazole ring and ethyl ester functionality provide hydrogen bond acceptance points, facilitating solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate) and moderate solubility in protic solvents (e.g., Ethanol) at elevated temperatures.

Solubility Data & Solvent Selection Guide

While specific mole fraction data is often proprietary, the following solubility profile is derived from structural analysis and behavior of analogous isoxazole esters. This data is critical for designing purification workflows.

Qualitative Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Reaction medium; Extraction
Polar Aprotic Ethyl Acetate, Acetone, THFGood to Excellent Dissolution for analysis; Reaction
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent) Recrystallization (High solubility at boiling, low at ambient)
Non-Polar Hexane, Heptane, CyclohexanePoor Anti-solvent for precipitation
Aqueous Water, BrineInsoluble Washing (removal of inorganic salts)
Thermodynamic Analysis

For researchers generating in-house data, the solubility (


) in a given solvent usually follows the Modified Apelblat Equation :


Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from experimental regression.
    

Experimental Protocol: Determination of Mole Fraction Solubility

To obtain precise solubility data for process scaling, the Shake-Flask Method followed by HPLC Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Phase 1: Sample Preparation (Equilibrium)
  • Excess Solute Addition: Add an excess amount of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate to 10 mL of the target solvent in a jacketed glass vessel.

  • Temperature Control: Connect the vessel to a thermostatic water bath controlled to

    
     K.
    
  • Agitation: Stir continuously using a magnetic stirrer for 24 hours to ensure saturation.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

Phase 2: Sampling & Quantification
  • Filtration: Withdraw the supernatant using a pre-warmed syringe filter (0.45 µm PTFE) to avoid temperature-induced precipitation during transfer.

  • Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile) to bring the concentration within the linear calibration range.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (70:30 v/v) + 0.1% Formic Acid.

    • Detection: UV at 254 nm (Isoxazole characteristic absorption).

    • Flow Rate: 1.0 mL/min.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination and data validation.

SolubilityProtocol Start Start: Solid Sample SolventSelect Select Solvent (e.g., EtOH, EtOAc) Start->SolventSelect Equilibrium Shake-Flask (24h @ Temp T) SolventSelect->Equilibrium Add Excess Solid Filter Syringe Filtration (0.45 µm, Isothermal) Equilibrium->Filter Saturated Solution Dilution Dilution with Mobile Phase Filter->Dilution Aliquot HPLC HPLC-UV Analysis (Quantification) Dilution->HPLC DataCalc Calculate Mole Fraction (x) HPLC->DataCalc Peak Area -> Conc

Figure 1: Validated workflow for the determination of equilibrium solubility.

Synthesis & Purification Context

Understanding solubility is most critical during the purification of this intermediate. The synthesis typically involves the cycloaddition of a nitrile oxide (generated from an oxime) with an alkyne or enolate.

Recrystallization Strategy

Based on the solubility differential:

  • Primary Solvent: Ethanol or Methanol (Soluble at reflux, sparingly soluble at RT).

  • Anti-Solvent Method: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to 0-4°C to crystallize.

PurificationLogic Raw Crude Reaction Mixture Extract Extraction (DCM/Water) Raw->Extract Remove Salts Evap Evaporate Solvent Extract->Evap Recryst Recrystallization (Reflux in EtOH) Evap->Recryst Dissolve Impurities Cool Cool to 4°C Recryst->Cool Solubility Drop Pure Pure Crystalline Solid Cool->Pure Filtration

Figure 2: Logical flow for the purification of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90426, Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate (Analogous Structure). Retrieved from [Link]

  • Accela ChemBio. Product Catalog: Ethyl 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylate (CAS 159427-17-5).[1][2][3][4] Retrieved from [Link]

Sources

Safety and Handling of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development Professionals

Executive Technical Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS No. 159427-17-5 ) is a specialized heterocyclic ester utilized primarily as a high-value intermediate in the synthesis of bioactive pharmacophores and agrochemicals.[1][2] Structurally, it features an isoxazole core substituted at the C5 position with a 2,4-dichlorophenyl moiety and at the C3 position with an ethyl carboxylate group.[2]

This compound serves as a critical scaffold in the development of anti-inflammatory agents , anti-cancer therapeutics (specifically targeting breast cancer pathways), and herbicidal safeners .[2] Its reactivity profile is dominated by the electrophilic ester group (susceptible to hydrolysis or amidation) and the electron-deficient isoxazole ring.[2]

Chemical Identity Matrix
ParameterSpecification
CAS Number 159427-17-5
Molecular Formula C₁₂H₉Cl₂NO₃
Molecular Weight 286.11 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Purity Standard ≥ 97% (HPLC) for biological assays

Hazard Identification & Safety Logic (E-E-A-T)

Expertise Note: While specific toxicological data for this exact CAS is often proprietary, its structural analogs (halogenated isoxazoles) exhibit a consistent hazard profile.[2] The following safety logic relies on a "Class-Based Hazard Assessment" to ensure maximum personnel protection.

Core Hazards (GHS Classification)

Treat this compound as a Category 4 Acute Toxin and a Category 2 Irritant .[2]

  • H302 (Acute Tox. 4): Harmful if swallowed.[2][3][4] The isoxazole ring can be metabolically active; ingestion may interfere with hepatic enzymes.[2]

  • H315 / H319 (Skin/Eye Irrit. 2): Causes skin and serious eye irritation.[2] The dichlorophenyl group increases lipophilicity, enhancing dermal absorption.[2]

  • H410 (Aquatic Chronic 1): Very toxic to aquatic life with long-lasting effects.[2][4] Halogenated aromatics are persistent environmental pollutants.[2]

The "Self-Validating" Safety Protocol

To ensure trustworthiness in handling, adopt a Check-Verify-Act system:

  • Check: Before opening the vial, inspect the septum for crystallization (sign of hydrolysis/leakage).[2]

  • Verify: Run a blank solvent scan on the UV-Vis or LC-MS to ensure no cross-contamination from previous halogenated compounds.[2]

  • Act: All weighing must occur within a certified fume hood. Never weigh on an open bench.

Operational Handling & Storage[2]

Storage Architecture

The ester linkage is the stability weak point.[2] Moisture leads to hydrolysis, yielding the parent acid (5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid) and ethanol.[2]

  • Temperature: Store at 2–8°C .

  • Atmosphere: Argon or Nitrogen blanket is required for long-term storage (>1 month).[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the isoxazole N-O bond.[2]

Solubilization Workflow

For biological assays (e.g., in vitro screening), correct solubilization is critical to prevent precipitation-induced false negatives.[2]

Step-by-Step Solubilization:

  • Primary Solvent: Dissolve the solid in 100% DMSO to create a 10 mM - 50 mM stock solution .

    • Causality: DMSO disrupts the crystal lattice effectively due to high polarity, stabilizing the dichlorophenyl stacking.[2]

  • Sonication: Sonicate for 60 seconds at 25°C. Visual inspection must confirm zero particulate matter.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage of Stock: Store aliquots at -20°C.

Experimental Workflows: Synthesis & Derivatization

This compound is rarely the end-product; it is a "divergent intermediate."[2] The diagram below illustrates the standard derivatization logic used in drug discovery.

Derivatization Pathway Visualization

Isoxazole_Pathways Start Ethyl 5-(2,4-dichlorophenyl) isoxazole-3-carboxylate (Ester Scaffold) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Step 1 Reduction Reduction (LiAlH4) Start->Reduction Alt Route Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU/Amine) Acid->Amidation Step 2 Drug Bioactive Amide (Target: Kinase/Protease) Amidation->Drug Alcohol Isoxazole Alcohol Reduction->Alcohol

Figure 1: Divergent synthesis pathways.[2] The ethyl ester is typically hydrolyzed to the acid for amide library generation or reduced to the alcohol for ether synthesis.

Quality Control: HPLC Purification Protocol

When purifying this compound or its derivatives, standard silica chromatography often fails to separate the hydrolyzed acid impurity effectively.[2] Reverse-Phase HPLC is the authoritative standard.[2]

ParameterCondition
Column C18 Reverse Phase (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape)
Mobile Phase B Acetonitrile (MeCN)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isoxazole absorption max)
Retention Logic The dichloro-substitution makes this compound highly hydrophobic; expect late elution (approx. 10-12 min).[2]

Emergency Response & Disposal

Spill Management

In the event of a solid spill:

  • Evacuate the immediate area if dust is visible.[2]

  • PPE: Don double nitrile gloves and a P95 respirator.[2]

  • Neutralization: There is no specific neutralizer.[2] Dampen the powder with a paper towel soaked in ethanol (to prevent dust) and wipe up.[2]

  • Clean: Wash the surface with 1N NaOH (to hydrolyze trace residues) followed by water.[2]

Disposal

Do NOT flush down the drain.

  • This compound is an H410 aquatic toxin .[2][4]

  • Collect all solid waste and solvent rinses in a container marked "Halogenated Organic Waste." [2]

  • Incineration at >1000°C is required to prevent formation of dioxins from the dichlorophenyl moiety.[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 90203, 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid (Analogous Safety Data). Retrieved from [Link][2]

  • MDPI. (2024).[2] Synthesis and Herbicidal Activities of Novel Isoxazole Derivatives. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: The Significance of Isoxazole Derivatives

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitubercular properties.[1][2] The unique electronic and structural features of the isoxazole nucleus allow for diverse molecular interactions, making it a privileged structure in the design of novel therapeutic agents.[3] Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, in particular, is a valuable intermediate for the synthesis of more complex molecules, with potential applications in the development of new pharmaceuticals and agrochemicals.[1]

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][4][5] This approach offers high regioselectivity and functional group tolerance. Our synthetic strategy for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate leverages this powerful transformation.

The retrosynthetic analysis reveals that the target molecule can be disconnected at the isoxazole ring, yielding two key precursors: 2,4-dichlorobenzaldehyde oxime and ethyl propiolate. The 2,4-dichlorobenzaldehyde oxime, in turn, can be readily prepared from commercially available 2,4-dichlorobenzaldehyde.

Retrosynthesis cluster_precursors target Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate disconnection 1,3-Dipolar Cycloaddition target->disconnection precursors 2,4-Dichlorobenzaldehyde Oxime + Ethyl Propiolate disconnection->precursors precursor1 2,4-Dichlorobenzaldehyde Oxime precursor2 Ethyl Propiolate oximation Oximation precursor1->oximation starting_material 2,4-Dichlorobenzaldehyde oximation->starting_material

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is a [3+2] cycloaddition reaction. The nitrile oxide, generated in situ from the 2,4-dichlorobenzaldehyde oxime, acts as the 1,3-dipole. The reaction is initiated by the dehydrohalogenation of a hydroximoyl halide intermediate, which is formed by the halogenation of the aldoxime. The resulting nitrile oxide then readily reacts with the dipolarophile, ethyl propiolate, to form the five-membered isoxazole ring.

ReactionMechanism cluster_step1 Step 1: In situ generation of Nitrile Oxide cluster_step2 Step 2: 1,3-Dipolar Cycloaddition oxime 2,4-Dichlorobenzaldehyde Oxime hydroximoyl_halide Hydroximoyl Halide oxime->hydroximoyl_halide  Halogenating agent (e.g., NCS) nitrile_oxide 2,4-Dichlorophenylnitrile Oxide hydroximoyl_halide->nitrile_oxide nitrile_oxide2 2,4-Dichlorophenylnitrile Oxide base Base (e.g., Triethylamine) base->hydroximoyl_halide isoxazole Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate nitrile_oxide2->isoxazole alkyne Ethyl Propiolate alkyne->isoxazole

Sources

Application Note: Comprehensive Characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research.[1][2][3] The structural complexity and the presence of key functional groups necessitate a multi-technique approach to unambiguously confirm its identity, purity, and three-dimensional structure. This document outlines detailed protocols and theoretical justifications for chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, as well as Elemental Analysis and Single-Crystal X-ray Diffraction. The methodologies are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools for rigorous quality control and in-depth molecular analysis.

Introduction

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate belongs to the isoxazole class of five-membered heterocyclic compounds, which are integral scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3][4] The presence of the 2,4-dichlorophenyl moiety and the ethyl carboxylate group suggests its potential utility as an intermediate or active ingredient in the development of novel therapeutic agents or crop protection products.[1]

Given the stringent requirements for chemical purity and structural integrity in regulated industries, a comprehensive analytical workflow is paramount. This guide explains the causality behind experimental choices, ensuring that each technique provides a unique and complementary piece of information, leading to a complete and trustworthy characterization of the target molecule.

Molecular Structure:

Chemical structure of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Figure 1. Chemical structure of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

PropertyValue
Molecular Formula C₁₂H₉Cl₂NO₃
Molecular Weight 299.12 g/mol
Appearance Typically a white to off-white solid

Chromatographic Analysis for Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of the synthesized compound. A reverse-phase method is typically employed for isoxazole derivatives, separating the main compound from starting materials, by-products, and other impurities.[5][6][7]

Causality of Method Design:

  • Reverse-Phase Column (C18): The non-polar stationary phase is ideal for retaining the moderately non-polar isoxazole derivative.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution. The gradient elution allows for the separation of compounds with a wider range of polarities.

  • Acid Modifier (Formic Acid): Adding a small amount of acid like formic acid protonates silanol groups on the stationary phase, reducing peak tailing. It also ensures that the analyte is in a single ionic form and makes the method compatible with Mass Spectrometry.[7]

  • UV Detection: The conjugated aromatic and isoxazole ring systems exhibit strong UV absorbance, making UV detection highly sensitive for this class of compounds.[8][9]

Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in Acetonitrile Inject Inject onto C18 Column Prep->Inject Separate Gradient Elution (ACN/H2O) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is required to confirm the covalent structure of the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy:

  • Principle: Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

  • Expected Signals: The structure suggests distinct signals for the aromatic protons (on the dichlorophenyl ring), the isoxazole ring proton, and the ethyl ester protons (quartet for -CH₂- and triplet for -CH₃). The chemical shifts and coupling patterns are highly diagnostic.[12]

¹³C NMR Spectroscopy:

  • Principle: Identifies all unique carbon atoms in the molecule, including quaternary carbons.

  • Expected Signals: Signals are expected for the carbonyl carbon of the ester, the carbons of the isoxazole and dichlorophenyl rings, and the ethyl group carbons.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Table 1: Predicted NMR Spectral Data (in CDCl₃)

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dichlorophenyl-H7.4 - 7.8 (m, 3H)127 - 135
Isoxazole-H~6.8 (s, 1H)~105
Ester -OCH₂-~4.4 (q, J=7.1 Hz, 2H)~62
Ester -CH₃~1.4 (t, J=7.1 Hz, 3H)~14
Isoxazole C=N-~158
Isoxazole C-ClPh-~170
Ester C=O-~160
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation patterns, further structural confirmation. For halogenated compounds, the isotopic distribution is a critical diagnostic feature.[13]

Causality of Method Design:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polarizable molecules, minimizing fragmentation and clearly showing the molecular ion.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of its presence.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Acquisition Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[C₁₂H₁₀Cl₂NO₃]⁺ (M+H)⁺300.0032Within 5 ppm
Isotopic PeaksM, M+2, M+4Ratio ~9:6:1
Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Key Vibrations: Strong absorptions are expected for the ester carbonyl (C=O) stretch, the isoxazole C=N and C=C stretches, C-O stretches, and aromatic ring vibrations.[14]

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
Ester C=O Stretch1720 - 1740
Isoxazole C=N Stretch1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O Stretch1100 - 1300
C-Cl Stretch700 - 850

UV-Vis Spectroscopy:

  • Principle: This technique measures the absorption of UV-visible light by the conjugated π-electron system. The position of the maximum absorbance (λ_max) is characteristic of the chromophore.[15][16] Aromatic compounds typically show intense absorption bands.[8][9]

  • Protocol: Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the spectrum from 200-400 nm.

  • Expected Result: An intense absorption band is expected between 250-300 nm, corresponding to the π → π* transitions of the conjugated dichlorophenyl and isoxazole ring system.

Spectro_Workflow cluster_nmr NMR cluster_ms Mass Spec cluster_vib Vibrational/Electronic Compound Pure Compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR HRMS HRMS Compound->HRMS IR FT-IR Compound->IR UV UV-Vis Compound->UV Structure Structural Confirmation H_NMR->Structure C_NMR->Structure HRMS->Structure IR->Structure UV->Structure

Caption: Integrated spectroscopic workflow.

Definitive and Complementary Analyses

Single-Crystal X-ray Diffraction
  • Principle: This is the most definitive method for determining the three-dimensional atomic arrangement, bond lengths, bond angles, and stereochemistry of a molecule in the solid state.[17][18][19][20][21] It provides unambiguous proof of structure.

  • Protocol:

    • Crystal Growth: Grow single crystals of sufficient quality, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate).

    • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

Elemental Analysis
  • Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen. This serves as a fundamental check on the empirical formula. Halogen content can be determined by methods such as titration after combustion.[22]

  • Protocol: Submit a pure, dry sample (~2-3 mg) to a certified analytical laboratory for C, H, N, and Cl analysis.

  • Data Validation: The experimentally determined percentages should agree with the theoretical values calculated from the molecular formula (C₁₂H₉Cl₂NO₃) within a narrow margin (typically ±0.4%).

Table 4: Theoretical Elemental Composition

ElementTheoretical %
Carbon (C)48.19
Hydrogen (H)3.03
Nitrogen (N)4.68
Chlorine (Cl)23.71

Integrated Characterization Summary

No single technique is sufficient for the complete characterization of a novel chemical entity. The power of this analytical workflow lies in the integration of orthogonal techniques. HPLC confirms the purity, while NMR and MS together elucidate the covalent structure. IR and UV-Vis provide confirmation of functional groups and electronic structure. Finally, elemental analysis validates the empirical formula, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure.

Integrated_Analysis Title Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate Purity Purity HPLC Title->Purity Structure Covalent Structure ¹H NMR ¹³C NMR Mass Spec Title->Structure FuncGroups Functional Groups & Conjugation FT-IR UV-Vis Title->FuncGroups Composition Composition & 3D Structure Elemental Analysis X-Ray Crystallography Title->Composition Confirmation Full Characterization Confirmed Purity->Confirmation Structure->Confirmation FuncGroups->Confirmation Composition->Confirmation

Caption: Integrated approach for full characterization.

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.
  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Institutes of Health.
  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Chem-Impex International. (n.d.). 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid.
  • Agova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • McPherson, A. (2001). X-Ray Crystallography of Chemical Compounds. National Institutes of Health.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • Brennan, N.F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • MDPI. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]

  • ALS Global. (n.d.). Halogen analysis. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

Sources

Application Note: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate as a Bioactive Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (Et-DCPI-3-C) for In-Vivo Research Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (referred to herein as Et-DCPI-3-C ) is a critical small-molecule scaffold in medicinal chemistry, primarily utilized as a lipophilic precursor (prodrug) to its corresponding free acid, 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid .

This compound serves as a high-value chemical probe for investigating two primary therapeutic areas:

  • Metabolic Disorders (Gout/Hyperuricemia): The isoxazole-3-carboxylate moiety is a pharmacophore for hURAT1 (Human Urate Transporter 1) inhibition, making this compound a vital tool for screening uricosuric activity.

  • Inflammation & Immunomodulation: Structural analogs (such as ISO-1) suggest activity in the Macrophage Migration Inhibitory Factor (MIF) pathway and potential COX-2 modulation.

This guide details the in-vivo application of Et-DCPI-3-C, focusing on its pharmacokinetics (PK), bioactivation, and efficacy in murine models of inflammation and hyperuricemia.

Mechanistic Insight & Bioactivation

The Prodrug Rationale

As a Senior Application Scientist, it is crucial to understand why the ethyl ester form is used over the free acid. The carboxylic acid moiety is essential for binding to the URAT1 transporter or the MIF tautomerase active site (mimicking the substrate). However, the free acid often suffers from poor oral bioavailability due to high polarity and ionization at physiological pH.

Et-DCPI-3-C acts as a prodrug . The ethyl ester masks the polar carboxyl group, increasing lipophilicity (LogP) and facilitating passive diffusion across the intestinal epithelium. Once in systemic circulation, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester to release the bioactive acid.

Pathway Visualization

The following diagram illustrates the bioactivation pathway and downstream effects.

BioactivationPathway Prodrug Et-DCPI-3-C (Ethyl Ester Prodrug) Liver Hepatic/Plasma Carboxylesterases Prodrug->Liver Oral Absorption ActiveMetabolite Active Acid (5-(2,4-dichlorophenyl) isoxazole-3-carboxylic acid) Liver->ActiveMetabolite Hydrolysis Target_URAT1 Target: hURAT1 (Renal Proximal Tubule) ActiveMetabolite->Target_URAT1 Binding Target_MIF Target: MIF (Macrophage) ActiveMetabolite->Target_MIF Binding Effect_Gout Inhibition of Urate Reabsorption (Uricosuric Effect) Target_URAT1->Effect_Gout Therapeutic Outcome Effect_Inflam Reduction of Cytokines (Anti-inflammatory) Target_MIF->Effect_Inflam Therapeutic Outcome

Figure 1: Bioactivation pathway of Et-DCPI-3-C from prodrug to active metabolite and downstream therapeutic targets.

Experimental Protocols

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Objective: To determine the rate of ester hydrolysis and the bioavailability of the active acid metabolite.

1. Formulation Strategy

The high lipophilicity of Et-DCPI-3-C requires a vehicle that prevents precipitation in the GI tract.

  • Standard Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Alternative (for higher doses): 10% DMSO / 40% PEG400 / 50% Saline.

2. Dosing Regimen (Mouse/Rat)
ParameterSpecification
Species C57BL/6 Mice or Sprague-Dawley Rats
Route Oral Gavage (PO) vs. Intravenous (IV)
Dose (PO) 10, 30, 100 mg/kg
Dose (IV) 2 mg/kg (formulated in 5% DMSO/Saline)
N (Sample Size) 3 animals per time point
3. Sampling & Analysis Workflow
  • Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Blood Collection: Retro-orbital or tail vein microsampling into K2EDTA tubes.

  • Plasma Preparation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Stabilization (Critical): Immediately add fluoride/PMSF (esterase inhibitors) to plasma aliquots to prevent ex vivo hydrolysis of the parent ester during storage.

  • LC-MS/MS Analysis: Monitor transitions for both the Parent (Ester) and the Metabolite (Acid).

Protocol B: Uricosuric Efficacy (Gout Model)

Objective: To evaluate the ability of the active metabolite to inhibit URAT1 and lower serum uric acid (SUA).

Scientific Rationale: The 3,5-disubstituted isoxazole carboxylate motif is a bioisostere for portions of Lesinurad and Benzbromarone. This protocol uses the Potassium Oxonate model to induce hyperuricemia.

Step-by-Step Methodology:
  • Induction: Administer Potassium Oxonate (250 mg/kg, IP) to inhibit uricase, elevating uric acid levels.

  • Treatment: 1 hour post-induction, administer Et-DCPI-3-C (PO, 10-50 mg/kg).

    • Positive Control: Benzbromarone (50 mg/kg).

    • Negative Control: Vehicle only.

  • Measurement: Collect blood at 2, 4, and 6 hours post-treatment.

  • Assay: Measure Serum Uric Acid (SUA) using a standard enzymatic colorimetric kit (Uricase/Peroxidase method).

  • Urine Collection: Use metabolic cages to collect urine (0-6h) to calculate Fractional Excretion of Uric Acid (FEUA).

Data Interpretation: A significant reduction in SUA coupled with increased urinary uric acid indicates successful URAT1 inhibition by the active acid metabolite.

Protocol C: Anti-Inflammatory Efficacy (Carrageenan Paw Edema)

Objective: To assess the compound's efficacy in acute inflammation, targeting the MIF/COX pathways.

Step-by-Step Methodology:
  • Pre-treatment: Administer Et-DCPI-3-C (PO, 30-100 mg/kg) 1 hour prior to inflammatory challenge.

    • Reference Standard: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg).

  • Challenge: Inject 50 µL of 1% λ-carrageenan in saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.

  • Terminal Endpoint (Optional): At 6 hours, euthanize animals and collect paw tissue for cytokine analysis (TNF-α, IL-1β, IL-6) via ELISA.

Safety & Handling (Material Safety)

  • Hazard Classification: Irritant (Skin/Eye). Potentially toxic if swallowed (based on chlorinated phenyl ring).[1]

  • Storage: -20°C (Desiccated). The ester is stable, but moisture can cause slow hydrolysis to the acid.

  • Solubility: Insoluble in water. Soluble in DMSO (>20 mg/mL) and Ethanol.

References

  • Isoxazole Scaffolds in Drug Discovery

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry.

  • MIF Inhibitors (ISO-1 Analogues)

    • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • URAT1 Inhibitors & Uricosurics

    • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature.

  • Prodrug Strategies (Ethyl Esters)

    • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery.

  • Specific Synthesis/Patent Relevance

    • ChemicalBook Entry: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (CAS 159427-17-5).[3][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. As there is limited specific stability data for this exact molecule in published literature, this guide synthesizes foundational principles of isoxazole and ester chemistry to provide a robust framework for your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a loss of my parent compound over time in my aqueous buffer (pH 7.4). What is the likely cause and how can I fix it?

A1: The observed degradation is likely due to the hydrolysis of the ethyl ester and/or the cleavage of the isoxazole ring, both of which can be accelerated in aqueous environments, especially at neutral to basic pH and elevated temperatures.

Causality:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which converts your compound into the corresponding carboxylic acid and ethanol. This reaction is catalyzed by both acid and base but can proceed slowly even at neutral pH.[1][2]

  • Isoxazole Ring Instability: The isoxazole ring, while relatively stable, can undergo cleavage, particularly under basic conditions.[3][4] A study on the related isoxazole-containing drug, leflunomide, demonstrated stability in acidic and neutral pH at 25°C, but significant degradation at pH 10.[3] The rate of degradation also increased with temperature.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Step 1: Prepare a fresh stock solution of your compound in an anhydrous organic solvent (e.g., DMSO, Ethanol).

    • Step 2: Dilute the stock into your aqueous buffer (pH 7.4) and immediately analyze a sample (t=0) using a stability-indicating method like HPLC-UV or LC-MS.

    • Step 3: Incubate the solution under your experimental conditions. Analyze aliquots at various time points (e.g., 1, 4, 8, 24 hours) and compare the peak area of the parent compound to the t=0 sample. Look for the appearance of new, more polar peaks, which could be degradation products.

  • Mitigation Strategies:

    • Lower the Temperature: Perform your experiments on ice or at 4°C to significantly slow down the hydrolysis rate.

    • Adjust pH: If your experiment allows, use a slightly acidic buffer (e.g., pH 6.0-6.5). The isoxazole ring generally shows greater stability in acidic to neutral conditions.[3]

    • Minimize Time in Aqueous Buffer: Prepare your working solutions immediately before use. For longer experiments, consider adding the compound at the last possible moment.

    • Use Co-solvents: If compatible with your assay, increasing the percentage of organic co-solvent (like DMSO or ethanol) in your final solution will reduce the water activity and slow hydrolysis.

Q2: My experimental results are inconsistent, especially between morning and afternoon runs. Could this be a stability issue?

A2: Yes, this is a classic sign of a compound with limited stability in the experimental medium. The discrepancy likely arises from the degradation of your stock or working solutions over the course of the day. Photodegradation could also be a contributing factor.

Causality:

  • Time-Dependent Degradation: As discussed in Q1, hydrolysis can occur over several hours. A solution prepared in the morning may have a significantly lower effective concentration by the afternoon.

  • Photodegradation: The isoxazole ring contains a weak N-O bond that can be cleaved by UV irradiation.[5] Ambient laboratory light, especially direct sunlight, contains UV wavelengths that can promote this degradation, leading to ring-opening and rearrangement.[5][6]

Troubleshooting Workflow:

Below is a workflow to help diagnose the source of the inconsistency.

G start Inconsistent Results Observed check_fresh Prepare fresh working solution for each experiment/run start->check_fresh results_stable Results are now consistent check_fresh->results_stable Yes results_unstable Results still inconsistent check_fresh->results_unstable No conclusion1 Conclusion: Time-dependent degradation in solution was the primary issue. results_stable->conclusion1 protect_light Protect all solutions from light (amber vials, foil) results_unstable->protect_light results_stable2 Results are now consistent protect_light->results_stable2 Yes results_unstable2 Results still inconsistent protect_light->results_unstable2 No conclusion2 Conclusion: Compound is light-sensitive. results_stable2->conclusion2 run_stability Perform formal time-course stability study (see Q1 Protocol) results_unstable2->run_stability conclusion3 Conclusion: Other factors may be at play. Investigate temperature effects or interactions with other reagents. run_stability->conclusion3

Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

What are the primary chemical stability risks for this compound?

The main stability concerns for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate are hydrolysis, sensitivity to high pH, and photodegradation. Thermal stress may also accelerate these processes.

Stress Factor Potential Degradation Pathway Mechanism Mitigation Strategy
pH (especially > 8) 1. Ester Hydrolysis 2. Isoxazole Ring Cleavage1. Base-catalyzed nucleophilic attack on the ester carbonyl. 2. Base-mediated cleavage of the weak N-O bond.[3]Maintain solution pH between 4 and 7. Avoid strongly basic buffers.
Aqueous Solution Ester HydrolysisNucleophilic attack by water on the ester carbonyl, can be slow but significant over time.[1][2]Prepare solutions fresh. Use co-solvents (DMSO, EtOH). Work at low temperatures.
Light (UV) PhotodegradationUV energy can induce cleavage of the N-O bond, leading to ring opening and rearrangement into various isomers.[5]Store solid compound and solutions in amber vials or wrapped in foil. Avoid exposure to direct sunlight.
Elevated Temperature Accelerated HydrolysisIncreased kinetic energy overcomes the activation energy for hydrolysis reactions.Store stock solutions at -20°C or -80°C. Perform experiments at controlled room temperature or below.
Strong Reducing Agents Isoxazole Ring OpeningCatalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond to yield β-amino enones.[7][8]Avoid strong reducing agents like palladium on carbon, Raney nickel, or sodium borohydride unless this transformation is desired.
What are the predicted degradation products?

Based on the structure, two primary degradation products can be predicted. Identifying these via LC-MS can help confirm the degradation pathway.

G Parent Ethyl 5-(2,4-dichlorophenyl) isoxazole-3-carboxylate ProdA 5-(2,4-dichlorophenyl) isoxazole-3-carboxylic acid (More Polar) Parent->ProdA Ester Hydrolysis (H₂O, H⁺ or OH⁻) ProdB Ring-Opened Product (e.g., β-keto nitrile derivative) Parent->ProdB Ring Cleavage (Base, Light, Reduction)

Caption: Potential degradation pathways.

  • 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid: This results from the hydrolysis of the ethyl ester. It will be more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.

  • Ring-Opened Products: Base- or light-induced cleavage of the isoxazole ring can lead to more complex products, such as a β-keto nitrile derivative. These are often less stable themselves and may not be easily characterized without dedicated forced degradation studies.[9][10][11][12]

How should I prepare and store stock solutions?

Stock Solution Preparation:

  • Solvent: Use a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental medium, thereby reducing solvent effects.

Storage Recommendations:

  • Solid Compound: Store the solid material at 2-8°C, protected from light and moisture.[13]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed amber vials at -20°C or -80°C for long-term stability. A similar isoxazole compound is recommended to be stored under these conditions.[13]

By understanding the inherent chemical liabilities of the isoxazole and ethyl ester moieties, you can design robust experiments, troubleshoot unexpected results, and ensure the integrity of your data.

References
  • Kaur, R., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Arote, R. B., & Kamble, V. M. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]

  • Rachwal, S., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. Retrieved from [Link]

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Parker, C. G., & Cravatt, B. F. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Retrieved from [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC. Retrieved from [Link]

  • YouTube. (2024). Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. Retrieved from [Link]

  • Fitzgerald, P., et al. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of 1 - ancl 2-Naphihoic Acid. RSC Publishing. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Peptides. Retrieved from [Link]

Sources

Technical Support Center: Stability & Degradation of Dichlorophenyl Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Stabilization of Dichlorophenyl Isoxazole Compounds Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers Context: This guide addresses the unique stability profile of the 3-(2,6-dichlorophenyl)-5-methylisoxazole scaffold (commonly found in penicillinase-resistant antibiotics like Dicloxacillin) and related derivatives.

Module 1: Hydrolytic Instability & pH Management

The Core Issue: The "Acid/Base" Tension

Researchers often encounter a paradox with dichlorophenyl isoxazole compounds: the isoxazole ring itself is robust, but the functional groups it protects (often beta-lactams or amides) are highly labile.

Q: Why do I see "Ring-Opening" impurities in my alkaline stress tests? A: You are likely observing two distinct ring-opening events. It is critical to distinguish them:

  • Beta-Lactam Opening (Rapid): If your compound is a penicillin derivative (e.g., Dicloxacillin), the four-membered lactam ring opens rapidly at pH > 8.0 to form penicilloic acid derivatives. This is the primary degradation pathway.

  • Isoxazole Ring Opening (Extreme): The isoxazole ring itself is generally stable to mild acid/base. However, under strong alkaline conditions (pH > 12) or in the presence of strong reducing agents, the N-O bond can cleave, leading to the formation of enamino ketones or nitriles.

Diagnostic Protocol: pH-Rate Profiling

  • Goal: Distinguish between side-chain hydrolysis and core scaffold degradation.

  • Method:

    • Prepare 100 µM solutions in buffers ranging from pH 2.0 to 10.0.

    • Incubate at 25°C and 40°C.

    • Analyze via HPLC at T=0, 4h, 24h.

    • Success Criterion: If the isoxazole UV signature (approx. 270-280 nm) remains intact but the retention time shifts significantly early (more polar), the degradation is likely the attached pharmacophore (e.g., beta-lactam), not the isoxazole scaffold.

Visualizing the Pathway

The following diagram illustrates the degradation cascade for a typical dichlorophenyl isoxazole penicillin (Dicloxacillin type).

HydrolysisPathway Parent Parent Compound (Dichlorophenyl Isoxazole) Penicilloic Penicilloic Acid (Beta-Lactam Ring Open) Parent->Penicilloic OH- / pH > 8.0 (Fast) IsoxazoleOpen Enamino Ketone (Isoxazole Ring Open) Parent->IsoxazoleOpen Strong Base (pH > 12) Reductive Conditions Penilloic Penilloic Acid (Decarboxylated) Penicilloic->Penilloic Heat / -CO2

Caption: Primary hydrolytic pathways. Note that beta-lactam hydrolysis (red arrow) occurs much faster than isoxazole ring cleavage (dashed grey).

Module 2: Photostability & The N-O Bond

The Core Issue: UV Sensitivity

Q: My assay purity drops when samples sit on the bench, but pH is neutral. Is it light? A: Yes. The isoxazole ring contains a weak N-O bond that is susceptible to photocleavage.[1][2] Even if the "dichlorophenyl" group provides steric bulk, it does not protect the heterocyclic ring from UV photons.

Mechanism: Under UV irradiation (λ < 300 nm), isoxazoles undergo a valence isomerization to form an azirine intermediate.[1] This intermediate is highly reactive and typically rearranges into an oxazole or cleaves completely.

Troubleshooting Checklist:

Observation Probable Cause Corrective Action
New Peak (Isomer) Photo-isomerization to Oxazole Use amber glassware; filter lab lights (< 400 nm cutoff).
Loss of UV Abs Ring Cleavage (N-O bond break) Check for "enamino" species; strictly limit UV exposure during LC prep.

| Surface Coloration | Solid-state photolysis | Store API in double-lined Mylar bags or opaque HDPE. |

Module 3: Analytical Challenges (HPLC)

The Core Issue: Peak Splitting & Atropisomerism

Q: I see split peaks in my HPLC chromatogram. Is my compound degrading? A: Not necessarily. The 2,6-dichlorophenyl group is extremely bulky. This steric hindrance is intentional (to block enzymes), but it also restricts the rotation of the bond connecting the phenyl ring to the isoxazole.

  • Atropisomerism: At ambient temperatures, the rotation may be slow enough on the NMR or HPLC timescale to resolve two distinct rotamers (atropisomers).

  • Diagnosis: Run the HPLC column at a higher temperature (e.g., 45°C or 50°C). If the split peaks coalesce into a single sharp peak, it is rotational isomerism, not degradation.

Recommended HPLC Conditions for Dichlorophenyl Isoxazoles:

ParameterRecommendationRationale
Column C18 (End-capped)Prevents tailing from the nitrogen heterocycle.
Mobile Phase Phosphate Buffer (pH 3-4) + ACNAcidic pH suppresses ionization of the carboxylic acid (if present), improving retention.
Temperature 40°C - 50°C CRITICAL: Promotes rapid rotation of the dichlorophenyl group to merge rotamer peaks.
Detection 220 nm (Amide) or 275 nm (Aromatic)275 nm is more specific to the isoxazole/phenyl system and reduces solvent noise.
Forced Degradation Workflow

Use this self-validating workflow to characterize your specific compound.

DegradationWorkflow Start Start: Dichlorophenyl Isoxazole Sample AcidBase Hydrolysis Stress (0.1N HCl / 0.1N NaOH) Start->AcidBase Oxidation Oxidative Stress (3% H2O2) Start->Oxidation Photo Photolytic Stress (1.2M Lux hours) Start->Photo Analysis HPLC Analysis (Temp > 40°C) AcidBase->Analysis Oxidation->Analysis Photo->Analysis Decision Check Peak Purity (Diode Array) Analysis->Decision ResultA Split Peak? -> Check Rotamers Decision->ResultA Spectrum Identical ResultB New Peak? -> Isolate & MS Decision->ResultB Spectrum Changed

Caption: Standardized forced degradation decision tree. Note the emphasis on temperature control during analysis to rule out false positives from atropisomers.

References

  • Mechanistic Insights into Isoxazole Ring Cleavage

    • Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles[3]

    • Source: Organic Letters (ACS Public
    • Link:[Link]

  • Photochemistry of Isoxazoles

    • Title: Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products
    • Source: Journal of Organic Chemistry[4]

    • Link:[Link]

  • Dicloxacillin Specific Degrad

    • Title: Identification and characterization of degradation products of dicloxacillin in bulk drug and pharmaceutical dosage forms[5]

    • Source: Journal of Pharmaceutical and Biomedical Analysis
    • Link:[Link]

  • Analytical Separ

    • Title: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chrom
    • Source: Journal of Chrom
    • Link:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis Focused on Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a novel small molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of a promising isoxazole-based compound, Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate. The isoxazole scaffold is a well-established pharmacophore present in a variety of approved drugs and clinical candidates, exhibiting a broad range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Given the structural alerts and the known pharmacology of related molecules, we will proceed with the hypothesis that Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is a putative inhibitor of a key pro-inflammatory pathway.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach to target engagement studies. We will compare and contrast multiple state-of-the-art techniques, providing the necessary detail to empower you to design and execute these critical experiments in your own laboratories.

The Imperative of Target Engagement Validation

A significant proportion of drug candidates fail in clinical trials due to a lack of efficacy. A primary contributor to these failures is the uncertainty of whether the therapeutic molecule effectively reached and interacted with its intended target in the complex milieu of a living system. Therefore, rigorous target engagement studies early in the drug discovery cascade are not just a recommendation but a critical step to de-risk a project and build confidence in the mechanism of action.

Unveiling the Target of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: A Hypothetical Case Study

While the specific target of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate is yet to be definitively elucidated in publicly available literature, the isoxazole class of compounds has been shown to modulate the activity of several key players in inflammatory pathways.[1][2] For the purpose of this guide, we will posit that our compound of interest is a novel inhibitor of the NLRP3 inflammasome , a multiprotein complex that, when activated, leads to the release of potent pro-inflammatory cytokines IL-1β and IL-18.[6] This hypothesis is based on the growing interest in small molecule inhibitors of the NLRP3 inflammasome for the treatment of a range of inflammatory diseases.[6]

Our objective is to design a series of experiments to confirm that Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate directly binds to a component of the NLRP3 inflammasome in a cellular context and to compare its performance with a known NLRP3 inhibitor.

A Comparative Toolkit for Target Engagement Validation

We will explore a multi-pronged approach to validate the target engagement of our lead compound, comparing its performance with a well-characterized, structurally distinct NLRP3 inhibitor, MCC950 .

Method Principle Throughput Cellular Context Direct/Indirect
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Medium to HighLive cells, cell lysatesDirect
Biochemical Assays (e.g., ATPase activity) Measures the direct effect of the compound on the enzymatic activity of the target protein.HighIn vitro (recombinant protein)Direct
Immunoprecipitation-Western Blot Co-immunoprecipitation of the target protein to assess downstream signaling events.Low to MediumCell lysatesIndirect
In-Situ Target Engagement Assays Visualization of target engagement in intact cells using imaging techniques.MediumFixed or live cellsDirect

Experimental Deep Dive: Methodologies and Protocols

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement

CETSA® is a powerful technique that allows for the direct detection of a compound's binding to its target in a cellular environment without the need for compound modification.[7] The principle is elegant: the binding of a ligand increases the thermal stability of the target protein.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection cell_culture 1. Culture relevant cells (e.g., THP-1 macrophages) compound_treatment 2. Treat cells with Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate or MCC950 (control) cell_culture->compound_treatment heating 3. Heat cell suspension or lysate to a range of temperatures compound_treatment->heating lysis 4. Lyse cells and separate soluble and precipitated protein fractions heating->lysis detection 5. Quantify soluble target protein (e.g., NLRP3) by Western Blot or ELISA lysis->detection

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using PMA. These cells are a well-established model for studying the NLRP3 inflammasome.

  • Compound Incubation: Treat the differentiated THP-1 cells with varying concentrations of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, MCC950 (positive control), or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble NLRP3 protein using a specific antibody by Western blotting or a quantitative immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble NLRP3 protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A successful experiment will show a rightward shift in the thermal denaturation curve of NLRP3 in cells treated with Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, similar to the shift observed with the known NLRP3 inhibitor MCC950. The magnitude of the shift can be dose-dependent, providing an indication of the compound's potency in a cellular context.

Biochemical Assays: Probing Direct Enzymatic Inhibition

The NLRP3 protein possesses an intrinsic ATPase activity that is essential for its activation. A direct biochemical assay measuring this activity can provide orthogonal evidence of target engagement.

ATPase_Assay_Workflow cluster_recombinant_protein Recombinant Protein cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis recombinant_protein 1. Purify recombinant human NLRP3 protein incubation 2. Incubate NLRP3 with ATP and varying concentrations of test compounds recombinant_protein->incubation detection 3. Measure ATP hydrolysis (e.g., using a luminescence-based assay) incubation->detection analysis 4. Calculate IC50 values for inhibition of ATPase activity detection->analysis

Caption: Workflow for a biochemical NLRP3 ATPase inhibition assay.

  • Recombinant Protein: Obtain or purify high-quality recombinant human NLRP3 protein.

  • Assay Setup: In a 384-well plate, add the recombinant NLRP3 protein, ATP, and a suitable assay buffer.

  • Compound Addition: Add serial dilutions of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, MCC950, or vehicle control.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Measure the amount of ATP remaining or ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of inhibition of ATPase activity against the compound concentration and determine the IC50 value.

Compound NLRP3 ATPase Inhibition IC50 (µM)
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylateHypothetical Value: 1.5
MCC950Reported Value: ~0.008

Note: The IC50 value for the topic compound is hypothetical and would be determined experimentally.

This biochemical assay provides a direct measure of the compound's inhibitory activity on the target protein, free from the complexities of the cellular environment. A potent IC50 value would strongly support a direct binding mechanism.

Downstream Signaling Analysis: Immunoprecipitation and Western Blotting

Confirming that the compound modulates the downstream signaling cascade of the target provides crucial functional evidence of target engagement. For the NLRP3 inflammasome, a key downstream event is the processing and release of IL-1β.

IL1B_Release_Workflow cluster_priming Cell Priming cluster_treatment Compound Treatment cluster_activation Inflammasome Activation cluster_detection IL-1β Detection priming 1. Prime differentiated THP-1 cells with LPS treatment 2. Treat cells with test compounds priming->treatment activation 3. Activate the NLRP3 inflammasome with ATP or Nigericin treatment->activation detection 4. Measure secreted IL-1β in the supernatant by ELISA activation->detection

Caption: Workflow for measuring the inhibition of IL-1β release.

  • Cell Priming: Prime differentiated THP-1 cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate or MCC950 for 1 hour.

  • NLRP3 Activation: Trigger NLRP3 inflammasome assembly and activation by adding ATP or nigericin for 30-60 minutes.

  • Supernatant Collection: Collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatant using a specific ELISA kit.

  • Data Analysis: Determine the IC50 for the inhibition of IL-1β release.

A dose-dependent reduction in IL-1β secretion upon treatment with Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate would provide strong evidence of its functional engagement of the NLRP3 inflammasome pathway in a cellular context.

Conclusion: A Multi-Faceted Approach to Confident Target Validation

The validation of target engagement is a critical and iterative process in drug discovery. This guide has outlined a robust, multi-pronged strategy to confirm the interaction of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate with its putative target, the NLRP3 inflammasome. By combining direct biophysical methods like CETSA® with functional biochemical and cellular assays, researchers can build a compelling and self-validating data package.

The direct comparison with a known inhibitor, MCC950, provides a crucial benchmark for evaluating the potency and mechanism of action of this novel isoxazole derivative. The experimental workflows and detailed protocols provided herein are designed to be adaptable to other targets and small molecules, serving as a valuable resource for scientists dedicated to the rigorous validation of their therapeutic candidates. This comprehensive approach significantly increases the confidence in the biological rationale of a drug discovery program and paves the way for successful preclinical and clinical development.

References

  • Martinez Molina, D., et al. (2013).
  • Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases.
  • Jia, Z., et al. (2020). Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases. European Journal of Medicinal Chemistry, 190, 112126.
  • Qi, C., et al. (2011). Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1111.
  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. [Link]

  • MDPI. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10.
  • Al-Ostoot, F. H., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 19(11), 4737-4767.
  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
  • Baishideng Publishing Group. Interleukin-6/interleukin-10 ratio and immune dysregulation after radiofrequency ablation. [Link]

  • Chande, A. G., et al. (2025). A review of isoxazole biological activity and present synthetic techniques.
  • Kumar, M., et al. (2022). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-15.
  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • PMC. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. [Link]

  • PMC. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

  • PubMed Central. A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. [Link]

  • PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

Sources

A Comparative Guide to the Synthesis and Properties of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, demonstrating applications ranging from anti-inflammatory and antimicrobial agents to herbicides.[1][2] The specific substitution pattern of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, featuring a dichlorophenyl moiety, suggests its potential utility in these areas, prompting a need for a comprehensive understanding of its synthesis and properties. This guide offers a cross-validated perspective on this compound, drawing upon experimental data from closely related structures to provide a robust framework for researchers.

Synthetic Strategies: A Comparative Analysis

The synthesis of 5-arylisoxazole-3-carboxylates can be approached through several methodologies. A prevalent and efficient method is the 1,3-dipolar cycloaddition reaction. This typically involves the in situ generation of a nitrile oxide from an α-chloro oxime, which then reacts with an alkyne or alkene. For the synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate, a highly plausible route involves the reaction of 2,4-dichlorobenzaldehyde with ethyl 2-chloro-2-(hydroxyimino)acetate.

An alternative approach, often employed for similar isoxazole esters, involves the condensation of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride.[3] While effective, this method requires the corresponding 2,4-dichloroacetophenone, which may be less readily available or require an additional synthetic step compared to the aldehyde.

Below is a comparative table of these two primary synthetic routes:

Parameter1,3-Dipolar CycloadditionCondensation-Cyclization
Starting Materials 2,4-Dichlorobenzaldehyde, Ethyl 2-chloro-2-(hydroxyimino)acetate2,4-Dichloroacetophenone, Diethyl oxalate, Hydroxylamine HCl
Key Intermediates Nitrile oxide (generated in situ)β-diketoester
Typical Reaction Conditions Mild, often at room temperature with a base (e.g., triethylamine)Basic conditions for condensation, followed by reflux for cyclization
Reported Yields (for analogs) Generally good to excellentModerate to good[3]
Advantages Direct, often one-pot, utilizes readily available aldehydesWell-established for a variety of substituted acetophenones
Disadvantages Requires careful handling of the α-chloro oxime precursorMay require a less common starting ketone

Spectroscopic Characterization: A Comparative Overview

CompoundAromatic Protons (δ, ppm)Other Key Signals (δ, ppm)
4-Acetyl-3-(2,4-dichlorophenyl)-5-methylisoxazole [4]7.55 (s, 1H), 7.40 (m, 2H)2.72 (s, 3H, CH₃), 2.15 (s, 3H, COCH₃)
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate (Predicted) ~7.5-7.8 (m, 3H)~7.0 (s, 1H, isoxazole-H), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)

The predicted ¹H NMR spectrum of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate would show characteristic signals for the dichlorophenyl group, the isoxazole proton, and the ethyl ester moiety. The chemical shift of the isoxazole proton is a key diagnostic signal.

Further characterization would involve ¹³C NMR, IR, and mass spectrometry. The ¹³C NMR would confirm the presence of the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the substituted benzene ring. The IR spectrum would show a strong absorption band for the C=O stretch of the ester. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₉Cl₂NO₃.[5]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed, step-by-step methodologies are crucial. Below are protocols for the synthesis and characterization of isoxazole derivatives, based on established procedures for analogous compounds.

Protocol 1: Synthesis of Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from general procedures for the synthesis of 5-arylisoxazole-3-carboxylates.

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).

  • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

Protocol 2: General Procedure for Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol provides a framework for assessing the potential antimicrobial properties of the synthesized compound.

Materials:

  • Nutrient agar

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Sabouraud dextrose agar (for fungi)

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs

  • Sterile Petri dishes and well borer

Procedure:

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates uniformly with the respective microbial cultures.

  • Create wells in the agar plates using a sterile well borer.

  • Prepare a stock solution of the test compound (Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate) in DMSO.

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around the wells. A larger diameter indicates greater antimicrobial activity.

Visualizing the Synthetic Pathway

To better illustrate the primary synthetic route, the following diagram outlines the 1,3-dipolar cycloaddition reaction.

Synthesis_Pathway cluster_intermediate Intermediate A 2,4-Dichlorobenzaldehyde C Nitrile Oxide (in situ) A->C Et3N B Ethyl 2-chloro-2- (hydroxyimino)acetate B->C Et3N D Ethyl 5-(2,4-dichlorophenyl) isoxazole-3-carboxylate C->D [3+2] Cycloaddition

Caption: Synthetic pathway for Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate.

Concluding Remarks for the Research Professional

Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate represents a valuable target for synthesis and biological evaluation due to the established importance of the isoxazole scaffold. While a complete experimental dataset for this specific molecule is not consolidated in the literature, a robust understanding can be built through comparative analysis of its analogs. The 1,3-dipolar cycloaddition of 2,4-dichlorobenzaldehyde with ethyl 2-chloro-2-(hydroxyimino)acetate stands out as a promising and efficient synthetic strategy. The provided protocols offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further investigation into its herbicidal, antifungal, and anti-inflammatory properties is warranted and could lead to the development of novel therapeutic or agrochemical agents.[2][4]

References

  • Chem-Impex. 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid. [Link]

  • Qi, Z., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111–o112. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • PubMed Central. (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • SIELC Technologies. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. [Link]

  • Shaalaa.com. What is the action of HCN on 2, 4-dichlorobenzaldehyde?. [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • PubChem. Ethyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate. [Link]

  • Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • PubMed. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. [Link]

  • PubMed. Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole-Piperazinone Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • PubMed. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

  • SciELO. Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A general platform for the conversion of isoxazol-5-ones to 3,5-disubstituted isoxazoles via nucleophilic substitutions and palladium catalyzed cross-coupling strategies". [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.